![molecular formula C6H10ClN3 B2490405 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole CAS No. 1339160-35-8](/img/structure/B2490405.png)
3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole
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Overview
Description
Synthesis Analysis The synthesis of 1,2,4-triazoles, including derivatives similar to 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole, involves the reaction of chloroacylimidates with hydrazines. This process has been efficiently employed to create various triazole compounds, as detailed in the study by Harizi et al. (2002) (Harizi et al., 2002).
Molecular Structure Analysis The molecular structure of 1,2,4-triazole derivatives has been extensively studied. For instance, a study by Hanif et al. (2007) discusses the orientation of the triazole ring and its dihedral angles with respect to other groups in a similar compound (Hanif et al., 2007).
Chemical Reactions and Properties The chemical behavior of 1,2,4-triazoles includes their tautomeric properties, as explored by Kubota and Uda (1975). This study provides insights into how different substituents influence the tautomeric forms of 1,2,4-triazoles (Kubota & Uda, 1975).
Physical Properties Analysis In-depth analysis of the physical properties of 1,2,4-triazole derivatives can be gleaned from crystallographic and spectroscopic studies. For example, a study by Şahin et al. (2011) used X-ray diffraction and density functional theory to determine the molecular structure and physical properties of a similar triazole compound (Șahin et al., 2011).
Chemical Properties Analysis The chemical properties of 1,2,4-triazoles, such as their reactivity and synthesis pathways, are well-documented. For instance, Raval et al. (2010) describe a microwave-assisted synthesis of a 1,2,4-triazole derivative, demonstrating the compound's chemical reactivity under specific conditions (Raval et al., 2010).
Scientific Research Applications
Corrosion Inhibition
Triazole derivatives, including those similar in structure to 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole, have been extensively studied for their corrosion inhibition properties. These compounds are effective in protecting mild steel in hydrochloric and sulfuric acid media, demonstrating high inhibition efficiencies. The adsorption of these derivatives on metal surfaces obeys the Langmuir adsorption isotherm, indicating a strong and efficient adsorption process which contributes to their inhibitory action. Studies have shown that the inhibitive efficiency is significantly influenced by the molecular structure and the nature of substituents within the triazole molecule, which affect the adsorption behavior on the metal surface (Bentiss et al., 2007), (Lagrenée et al., 2002).
Supramolecular Chemistry
The nitrogen-rich structure of triazoles, including 3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole derivatives, allows for diverse supramolecular interactions. These interactions have led to applications in coordination chemistry, anion recognition, and the development of bimetallic complexes. The versatility of triazoles in forming hydrogen and halogen bonds, as well as their ability to act as ligands through various coordination modes, has been highlighted. This adaptability makes them suitable for a wide range of applications beyond their initial use in click chemistry, extending into areas such as catalysis and photochemistry (Schulze & Schubert, 2014).
Fluorescent Materials and Biological Activities
Triazole derivatives have been synthesized and evaluated for their fluorescent behavior, showcasing potential for applications in materials science. Moreover, their biological activities, particularly as antifungal agents, have been investigated. The synthesis of triazole compounds and their evaluation against various Candida strains reveal the potential for developing new antifungal drugs. The specific structural modifications of triazole derivatives can significantly influence their biological activity, suggesting the importance of structural optimization in drug development (Kamalraj et al., 2008), (Lima-Neto et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methyl-5-propyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-3-4-5-8-9-6(7)10(5)2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBMDKMULWTQPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole |
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